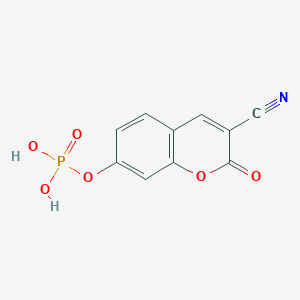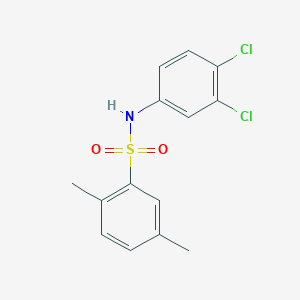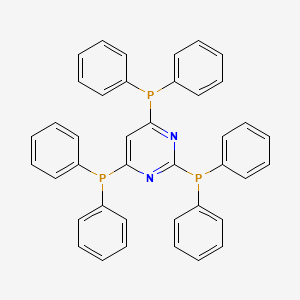
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine is an organophosphorus compound with a pyrimidine core. This compound is known for its unique structure, which includes three diphenylphosphanyl groups attached to a pyrimidine ring. It is widely used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, industrial methods may involve the use of more robust purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are used in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules. Its derivatives have shown potential as inhibitors of enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their anticancer, antiviral, and antibacterial properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in industrial processes helps in the efficient synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The pyrimidine ring provides additional stability to the complex, enhancing its catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylphosphanyl)pyridine: Another organophosphorus compound with a pyridine core. It is also used as a ligand in coordination chemistry.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to a phosphorus atom.
2,4,6-Tris(diphenylphosphanyl)pyridine: A compound with a similar structure but with a pyridine core instead of a pyrimidine core.
Uniqueness
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine is unique due to its pyrimidine core, which provides additional stability and electronic properties compared to pyridine-based ligands. The presence of three diphenylphosphanyl groups enhances its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes.
Propiedades
Número CAS |
824939-18-6 |
|---|---|
Fórmula molecular |
C40H31N2P3 |
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
[2,6-bis(diphenylphosphanyl)pyrimidin-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H31N2P3/c1-7-19-32(20-8-1)43(33-21-9-2-10-22-33)38-31-39(44(34-23-11-3-12-24-34)35-25-13-4-14-26-35)42-40(41-38)45(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-31H |
Clave InChI |
SQHVACIPTRFWBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=NC(=N3)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)
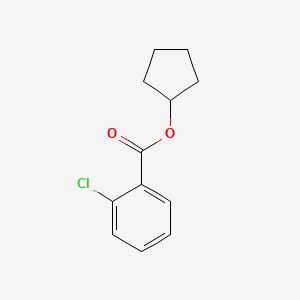
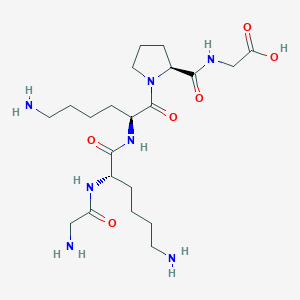

![N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226506.png)

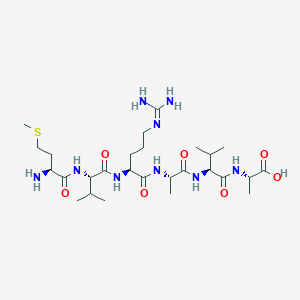
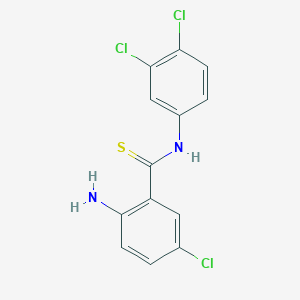
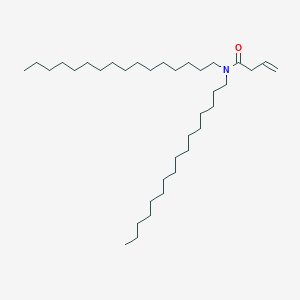
![1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14226533.png)
![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
